Di-fmoc-n-alpha-aminomethyl-l-alanine
Overview
Description
Di-fmoc-n-alpha-aminomethyl-l-alanine is a derivative of alanine, an amino acid with a simple methyl group as its side chain. This compound is protected by two fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used in peptide synthesis to protect the amino group from unwanted reactions . The molecular formula of this compound is C34H30N2O6, and it has a molecular weight of 562.61 .
Mechanism of Action
Target of Action
Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids, with a methyl group as the side chain . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The Fmoc group in this compound is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
Biochemical Analysis
Biochemical Properties
Di-fmoc-n-alpha-aminomethyl-l-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide synthesis . This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides on a solid support . The interactions between this compound and other biomolecules are primarily based on its ability to form stable bonds with amino acids and peptides, facilitating the synthesis of complex peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In proteomics research, this compound is used to study protein interactions and modifications . It can affect cell function by altering the synthesis and structure of peptides and proteins within the cell . The presence of this compound in cellular environments can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for selective reactions with other amino acids . This protection is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions . The removal of the Fmoc group with a base such as pyridine allows for the subsequent addition of amino acids, facilitating the synthesis of complex peptides . This compound can also interact with enzymes involved in peptide synthesis, influencing their activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during experiments . This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of the compound becomes more pronounced at higher concentrations . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The presence of this compound can influence metabolic flux and metabolite levels, affecting the overall efficiency of peptide synthesis . The compound’s interactions with enzymes such as proteases and peptidases are crucial for its role in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on peptide synthesis and other biochemical processes . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in various cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-fmoc-n-alpha-aminomethyl-l-alanine is synthesized through a series of chemical reactions that involve the protection of the amino group with Fmoc groups. The typical synthetic route involves the following steps:
Protection of the Amino Group: The amino group of l-alanine is protected using Fmoc chloride in the presence of a base such as pyridine.
Formation of the Aminomethyl Group: The protected alanine is then reacted with formaldehyde and a reducing agent to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-fmoc-n-alpha-aminomethyl-l-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc groups can be removed using a base such as pyridine or piperidine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Pyridine or piperidine in an organic solvent such as dimethylformamide (DMF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
Di-fmoc-n-alpha-aminomethyl-l-alanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in solid-phase peptide synthesis to create peptides and proteins for various studies.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-alanine: Similar in structure but lacks the aminomethyl group.
Boc-l-alanine: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.
Cbz-l-alanine: Uses a benzyloxycarbonyl protecting group.
Uniqueness
Di-fmoc-n-alpha-aminomethyl-l-alanine is unique due to its dual Fmoc protection and the presence of the aminomethyl group, which provides additional sites for chemical modification and enhances its utility in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUUGMJLQZNAN-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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